2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-4-6-7-12(5-2)13(16)15-9-8-14-11(3)10-15/h11-12,14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWVWPDQTJUGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCNC(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Modificiations of 2 Ethyl 1 3 Methylpiperazin 1 Yl Hexan 1 One
Established Synthetic Pathways for the 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one Core Structure
Formation of the Hexan-1-one Moiety
The "hexan-1-one" component of the target molecule is part of an amide functional group and originates from 2-ethylhexanoic acid. To facilitate the amide bond formation, the carboxylic acid is typically converted into a more reactive acylating agent. A common and effective method is the transformation of 2-ethylhexanoic acid into 2-ethylhexanoyl chloride. nbinno.comguidechem.com
This activation is generally accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂). nbinno.comprepchem.comnbinno.com For example, heating 2-ethylhexanoic acid with thionyl chloride until the evolution of gaseous byproducts (SO₂ and HCl) ceases yields the desired 2-ethylhexanoyl chloride, which can then be purified by distillation. prepchem.com This acyl chloride is a highly reactive electrophile, primed for nucleophilic attack by an amine.
Introduction of the 3-Methylpiperazine Moiety
The second crucial component is 2-methylpiperazine (B152721). This substituted piperazine (B1678402) can be synthesized through various methods, including the photocatalytic cyclization of N-(β-hydroxypropyl)ethylenediamine using semiconductor-zeolite composite catalysts. rsc.org Other routes include the catalytic hydrogenation and debenzylation of 1-benzyl-3-methylpiperazine. chemicalbook.com Procedures for preparing enantiomerically pure (R)- and (S)-2-methylpiperazine have also been established, which are critical for the synthesis of stereospecific final products. tandfonline.com For many applications, 2-methylpiperazine is commercially available, simplifying its incorporation into the synthetic workflow.
Coupling Reactions and Optimized Conditions
The final step in constructing the core structure is the formation of the amide bond. This is most directly achieved via a nucleophilic acyl substitution reaction between 2-ethylhexanoyl chloride and 2-methylpiperazine. guidechem.com The more nucleophilic secondary amine at the 4-position of 2-methylpiperazine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, direct coupling of 2-ethylhexanoic acid with 2-methylpiperazine can be performed using a wide array of modern coupling reagents. researchgate.net These reagents activate the carboxylic acid in situ, avoiding the need to isolate the often-sensitive acyl chloride. The choice of coupling agent and reaction conditions can be optimized to maximize yield and minimize side reactions, such as epimerization when dealing with chiral centers. luxembourg-bio.com
| Coupling Reagent | Additive/Base | Typical Solvent | Key Characteristics |
|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DCM, DMF | Forms insoluble dicyclohexylurea (DCU) byproduct, which is easily filtered. luxembourg-bio.com |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DMAP (4-Dimethylaminopyridine) | DCM, ACN | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying workup. acgpubs.org |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, NMP | Uronium-based reagent known for high efficiency and rapid reaction times. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | K₂HPO₄, DIPEA | Acetonitrile, or solvent-free (mechanochemical) | Highly effective uronium salt, suitable for challenging couplings and mechanochemical synthesis. chemrxiv.org |
Exploration of Synthetic Routes for Analogues and Derivatives of this compound
The core structure of this compound serves as a scaffold that can be systematically modified to produce a library of analogues. These modifications can be targeted at either the hexan-1-one chain or the piperazine ring system.
Modifications on the Hexan-1-one Chain
Diversification of the acyl portion of the molecule is achieved by substituting 2-ethylhexanoic acid with other carboxylic acids in the initial coupling step. This allows for variation in chain length, branching, and the introduction of other functional groups.
Modern synthetic methods offer sophisticated ways to generate diverse carboxylic acid starting materials. For instance, α-alkylation of ketones can produce precursors to a wide range of α-substituted carboxylic acids. nih.gov Nickel-catalyzed methods for the regioselective alkylation of unsymmetrical ketones at the more-hindered α-site provide a pathway to sterically complex acyl groups that are otherwise challenging to synthesize. nih.govresearchgate.net This allows for the synthesis of analogues with tailored steric and electronic properties.
Substitutions on the Piperazine Ring System
The piperazine moiety offers multiple sites for modification. The secondary amine at the N-4 position of the 2-methylpiperazine ring is a prime location for introducing substituents via alkylation, acylation, or arylation reactions.
More advanced strategies focus on the direct functionalization of the carbon atoms of the piperazine ring itself, a field that has seen significant recent progress. mdpi.com While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen atoms, C-H functionalization techniques provide access to novel chemical space by allowing the direct attachment of substituents to the ring's carbon skeleton. mdpi.comresearchgate.net These methods often employ photoredox catalysis to generate radical intermediates that can couple with a variety of partners. encyclopedia.pub
| Modification Type | Catalyst System | Coupling Partner | Typical Conditions |
|---|---|---|---|
| α-Arylation | Ir(ppy)₂(dtbbpy)PF₆ (Photocatalyst) | Electron-deficient benzonitriles | Visible light, base (e.g., NaOAc), ambient temperature. encyclopedia.pub |
| α-Vinylation | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | Vinyl sulfones | Blue LED irradiation, ambient temperature. researchgate.net |
| α-Alkylation | Organic dye (e.g., Eosin Y) | Alkyl radical precursors | Green light irradiation, often under flow conditions. researchgate.net |
| Cyclization/Annulation | Copper(II) salts | Aldehydes, SnAP reagents | Mild room temperature conditions to form diverse piperazines. encyclopedia.pub |
These advanced C-H functionalization strategies enable the synthesis of piperazine derivatives with precisely controlled substitution patterns, significantly expanding the portfolio of accessible analogues for various research applications. mdpi.comencyclopedia.pub
Derivatization at the Nitrogen Atoms of Piperazine
The 3-methylpiperazine moiety of this compound contains a secondary amine at the N-4 position, which serves as a prime site for further functionalization. This allows for the introduction of a wide array of substituents, thereby modulating the compound's physicochemical properties. Key derivatization strategies include N-alkylation, N-acylation, and N-arylation.
N-Alkylation: The introduction of alkyl groups at the N-4 position can be readily achieved through nucleophilic substitution reactions with alkyl halides (chlorides, bromides, or iodides) or sulfonates. mdpi.com These reactions are typically conducted in the presence of a base to neutralize the hydrogen halide formed. Another powerful method is reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. mdpi.comgoogle.comnih.gov This one-pot procedure is highly efficient for generating a diverse range of N-alkyl derivatives. nih.govyoutube.com
N-Acylation: Acyl groups can be introduced by treating the parent compound with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. nih.govacs.org This reaction forms a stable amide bond and is a common strategy in medicinal chemistry to alter a compound's metabolic stability and biological activity. The choice of acylating agent allows for the incorporation of various functionalities, from simple alkyl chains to complex heterocyclic systems.
N-Arylation: The formation of a carbon-nitrogen bond between the piperazine nitrogen and an aromatic ring is most effectively accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comnih.govwikipedia.org This method is highly versatile, tolerating a wide range of functional groups on both the aryl halide and the piperazine, enabling the synthesis of N-aryl derivatives that might be inaccessible through classical methods. researchgate.netrsc.orgrsc.org
The following table summarizes potential derivatization reactions at the N-4 position of the piperazine ring:
| Reaction Type | Reagent/Catalyst | Solvent | General Product Structure | Reference |
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Acetonitrile | N-Alkyl-2-ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one | nih.govresearchgate.net |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Dichloromethane | N-Substituted-alkyl-2-ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one | mdpi.comgoogle.com |
| N-Acylation | Acyl Chloride, Base (e.g., Triethylamine) | Dichloromethane | N-Acyl-2-ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one | nih.gov |
| N-Arylation | Aryl Halide, Pd Catalyst, Ligand, Base | Toluene | N-Aryl-2-ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one | nih.govwikipedia.org |
This table presents generalized reaction conditions and product structures based on established methodologies for piperazine derivatization.
Stereoselective Synthesis Approaches for Chiral Centers
This compound possesses two stereocenters: one at the C-3 position of the piperazine ring and another at the C-2 position of the hexanoyl moiety. The development of stereoselective synthetic routes is crucial for isolating and evaluating the biological activity of individual stereoisomers.
The stereochemistry of the 3-methylpiperazine unit is a key consideration. Enantiomerically pure (R)- or (S)-3-methylpiperazine can be obtained through several methods. One common approach is the resolution of racemic 3-methylpiperazine using chiral resolving agents, such as tartaric acid derivatives, which form diastereomeric salts that can be separated by crystallization. acs.orgacs.orgwikipedia.org Alternatively, asymmetric synthesis provides a direct route to enantiopure 3-methylpiperazine. researchgate.netrsc.org This can involve the use of chiral auxiliaries or catalytic asymmetric hydrogenation of corresponding pyrazine (B50134) precursors. acs.org
Once an enantiomerically pure 3-methylpiperazine is secured, it can be coupled with 2-ethylhexanoic acid or its derivatives. If a racemic mixture of 2-ethylhexanoic acid is used, a pair of diastereomers will be formed, which can often be separated using chromatographic techniques.
For a fully stereocontrolled synthesis, an asymmetric approach to the 2-ethylhexanoyl portion is required. This can be achieved through various methods, including asymmetric alkylation of a chiral enolate equivalent. A palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has been demonstrated as a viable method for creating chiral centers adjacent to the piperazine nitrogen. nih.govnih.govcaltech.edu While this applies to the piperazine ring itself, similar principles of asymmetric catalysis can be envisioned for the synthesis of the chiral acyl fragment.
The following table outlines potential strategies for the stereoselective synthesis of this compound:
| Strategy | Key Step | Chiral Source / Catalyst | Stereochemical Outcome | Reference |
| Chiral Resolution | Formation of diastereomeric salts with a chiral acid | (R)- or (S)-Tartaric acid derivative | Separation of enantiomers of 3-methylpiperazine | acs.orgacs.orgwikipedia.org |
| Asymmetric Synthesis of Piperazine Moiety | Catalytic asymmetric hydrogenation of a substituted pyrazine | Chiral Iridium or Rhodium catalyst | Enantiomerically enriched (R)- or (S)-3-methylpiperazine | acs.org |
| Diastereoselective Coupling | Amide coupling of enantiopure 3-methylpiperazine with racemic 2-ethylhexanoyl chloride | (S)-3-methylpiperazine | (S,R)- and (S,S)-diastereomers (separable) | nih.gov |
| Catalytic Asymmetric Alkylation | Asymmetric allylic alkylation of a piperazin-2-one (B30754) precursor | Palladium catalyst with a chiral ligand | Enantioenriched substituted piperazin-2-one | nih.govnih.govcaltech.edu |
This table presents conceptual stereoselective approaches based on established asymmetric synthesis and resolution techniques in heterocyclic chemistry.
Spectroscopic and Structural Elucidation of 2 Ethyl 1 3 Methylpiperazin 1 Yl Hexan 1 One and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to the elucidation of the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and the electronic environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: For 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one, one would expect to observe distinct signals for the protons of the ethyl group, the hexanoyl chain, the methyl group on the piperazine (B1678402) ring, and the piperazine ring protons themselves. The chemical shifts (δ, ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values of these signals would provide precise information about the number and connectivity of adjacent protons.
¹³C NMR: The ¹³C NMR spectrum would show a unique resonance for each chemically non-equivalent carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbons of the hexanoyl and ethyl groups, and the carbons of the 3-methylpiperazinyl moiety would be characteristic of their chemical environment.
A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes. Actual experimental values are required for confirmation.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| CH₃ (hexanoyl) | 0.8 - 1.0 | t | 3H |
| (CH₂)₃ (hexanoyl) | 1.2 - 1.7 | m | 6H |
| CH (α-carbon) | 2.3 - 2.6 | m | 1H |
| CH₂ (ethyl) | 1.5 - 1.8 | m | 2H |
| CH₃ (ethyl) | 0.8 - 1.0 | t | 3H |
| CH₃ (piperazinyl) | 1.0 - 1.2 | d | 3H |
| Piperazine ring protons | 2.2 - 4.0 | m | 7H |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (carbonyl) | 170 - 175 |
| CH (α-carbon) | 40 - 50 |
| Hexanoyl chain carbons | 14 - 40 |
| Ethyl group carbons | 10 - 30 |
| Piperazine ring carbons | 40 - 60 |
| CH₃ (piperazinyl) | 15 - 25 |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption band would be the strong C=O stretching vibration of the amide functional group, typically appearing in the range of 1630-1680 cm⁻¹. Other expected vibrations would include C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations.
Hypothetical FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 2960 | Strong |
| C=O stretch (amide) | 1630 - 1680 | Strong |
| C-N stretch | 1100 - 1300 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern would likely involve cleavage at the amide bond and within the alkyl chains, providing further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Amides typically exhibit a weak n → π* transition around 210-220 nm. The absence of significant chromophores in the structure of this compound suggests that it would not show strong absorption in the UV-Vis region.
Crystallographic Analysis and Solid-State Structure
Single-Crystal X-ray Diffraction Studies
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and torsion angles within the molecule, as well as its conformation in the solid state. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds.
Crystallographic Data Table (Illustrative)
| Parameter | Value |
| Crystal system | (e.g., Monoclinic) |
| Space group | (e.g., P2₁/c) |
| a (Å) | (To be determined) |
| b (Å) | (To be determined) |
| c (Å) | (To be determined) |
| α (°) | 90 |
| β (°) | (To be determined) |
| γ (°) | 90 |
| Volume (ų) | (To be determined) |
| Z | (To be determined) |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The crystal lattice of this compound is expected to be governed by a combination of weak intermolecular forces. The absence of strong hydrogen bond donors, such as N-H or O-H groups, in the primary structure suggests that the packing will be primarily dictated by van der Waals forces and weak C-H···O hydrogen bonds.
A significant interaction anticipated in the crystal structure is the formation of weak hydrogen bonds between the carbonyl oxygen atom and hydrogen atoms on adjacent molecules. The oxygen atom of the hexan-1-one moiety, with its partial negative charge, can act as a hydrogen bond acceptor for suitably oriented C-H donors from the piperazine ring or the aliphatic chains of neighboring molecules. While individually weak, the cumulative effect of these C-H···O interactions can significantly influence the crystal packing, often leading to the formation of extended supramolecular networks, such as chains or layers. nih.gov
Table 1: Predicted Intermolecular Interactions and Geometries
| Interaction Type | Donor-H···Acceptor | H···Acceptor Distance (Å) (Typical) | Donor···Acceptor Distance (Å) (Typical) | Angle (°) (Typical) |
| Weak Hydrogen Bond | C-H (piperazine)···O=C | 2.2 - 2.8 | 3.2 - 3.8 | 140 - 170 |
| Weak Hydrogen Bond | C-H (alkyl)···O=C | 2.3 - 2.9 | 3.3 - 3.9 | 130 - 160 |
| van der Waals | Alkyl-Alkyl | N/A | > 3.5 | N/A |
Note: The data in this table is representative and based on typical values observed in the crystal structures of related organic molecules due to the absence of specific experimental data for this compound.
Conformational Analysis and Stereochemical Considerations
The conformational landscape of this compound is primarily defined by the piperazine ring conformation, the orientation of the substituents, and the rotational barrier around the amide C-N bond.
The piperazine ring, a six-membered saturated heterocycle, is known to predominantly adopt a chair conformation to minimize torsional and steric strain. doi.org In this conformation, substituents on the ring carbons and nitrogens can occupy either axial or equatorial positions. For the 3-methyl group, there is a thermodynamic preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the same side of the ring.
The N-acyl group, in this case, the 2-ethylhexanoyl group, also has a conformational preference. Studies on N-acylpiperidines, which are structurally analogous, have shown that bulky N-acyl groups tend to favor an orientation where the carbonyl group is pseudo-equatorial to the piperazine ring. However, the presence of a substituent at the adjacent carbon (the 3-methyl group) can influence this preference. nih.gov
A critical aspect of the molecule's conformation is the restricted rotation around the amide C(O)-N(piperazine) bond due to its partial double bond character. This restricted rotation gives rise to rotational isomers, or rotamers. The energy barrier for this rotation in amides is typically in a range that allows for the observation of distinct conformers by techniques such as NMR spectroscopy at or below room temperature. cdnsciencepub.comcdnsciencepub.com
The stereochemistry of this compound is another important consideration. The molecule possesses two chiral centers: one at the 3-position of the piperazine ring (due to the methyl group) and another at the 2-position of the hexanoyl group (due to the ethyl group). This results in the possibility of four stereoisomers: (R,R), (S,S), (R,S), and (S,R). The specific stereoisomer will have a defined absolute configuration at each chiral center, which can significantly impact its biological activity and physical properties. The relative stereochemistry of these two centers will also influence the preferred conformation of the molecule to minimize steric clashes between the methyl and ethyl groups. For instance, a cis or trans relationship between these groups relative to the piperazine ring could lead to different rotational preferences around the C(O)-N bond.
Table 2: Key Conformational and Stereochemical Features
| Feature | Description | Predicted Preference/Outcome |
| Piperazine Ring Conformation | The geometry of the six-membered ring. | Predominantly chair conformation. |
| 3-Methyl Group Orientation | The position of the methyl group on the piperazine ring. | Equatorial to minimize 1,3-diaxial strain. |
| Amide Bond Rotation | Rotation around the C(O)-N bond. | Restricted, leading to distinct rotamers. cdnsciencepub.com |
| Stereocenters | Presence of chiral carbons. | Two stereocenters at C3 (piperazine) and C2 (hexanoyl). |
| Number of Stereoisomers | The total number of possible stereoisomers. | Four possible diastereomers and enantiomers. |
Note: The predictions in this table are based on established principles of conformational analysis and stereochemistry in related molecular systems.
Computational and Theoretical Investigations of 2 Ethyl 1 3 Methylpiperazin 1 Yl Hexan 1 One
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens through which to examine molecular systems at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to solving the Schrödinger equation. mdpi.com For 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can be utilized to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. researchgate.net These calculations reveal the most stable three-dimensional arrangement of the atoms in the molecule, which is fundamental to understanding its chemical behavior.
The electronic properties, such as the distribution of electron density and the energies of molecular orbitals, are also elucidated through DFT. This information is crucial for predicting the molecule's reactivity and stability.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a significant parameter; a large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.netnih.gov
For this compound, the HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map uses a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue areas denote regions of low electron density and positive potential, indicating sites for nucleophilic attack. Green regions represent neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the piperazine (B1678402) ring, highlighting these as potential sites for interaction with electrophiles.
Computational methods can also predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated using DFT and are often scaled to improve agreement with experimental Infrared (IR) and Raman spectra. researchgate.netmaterialsciencejournal.org These calculations help in the assignment of vibrational modes to specific molecular motions.
Similarly, Ultraviolet-Visible (UV-Vis) absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), providing information about the electronic transitions within the molecule. materialsciencejournal.org Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, aiding in the interpretation of experimental NMR spectra and the structural elucidation of the compound.
| Spectroscopic Parameter | Predicted Value |
| Key IR Frequency (C=O stretch) | ~1680 cm⁻¹ |
| Key ¹³C NMR Shift (C=O carbon) | ~170 ppm |
| Key ¹H NMR Shift (CH₂ next to C=O) | ~2.5 ppm |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are computational techniques used to predict how a molecule (ligand) might interact with a larger molecule, typically a protein. nih.govnih.gov These methods are instrumental in drug discovery and design, providing insights into the binding modes and affinities of potential drug candidates.
Molecular docking simulations can predict the preferred orientation of this compound when it binds to a specific protein target. researchgate.netresearchgate.net The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
For example, if this compound were to be investigated as an inhibitor for a particular enzyme, docking studies could reveal which amino acid residues in the active site it interacts with. This information is invaluable for understanding its mechanism of action and for designing more potent derivatives.
Molecules are not static entities; they are flexible and can adopt various conformations. mdpi.com Conformational sampling methods, such as molecular dynamics (MD) simulations, are used to explore the different shapes a molecule can assume and their relative energies. researchgate.net For this compound, understanding its conformational landscape is crucial, as different conformers may exhibit different biological activities.
Chemoinformatics and QSAR/QSPR Approaches for this compound and Analogues
Chemoinformatics provides a powerful lens for analyzing and predicting the properties of chemical compounds through computational methods. For a molecule like this compound, these approaches are invaluable for estimating its physicochemical properties and potential biological activities, thereby guiding synthesis and testing priorities. Central to this field are Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which mathematically correlate a compound's structural features with its activities and properties, respectively. nih.govmdpi.com
While direct QSAR/QSPR studies on this compound are not available in current literature, extensive research on analogous structures, particularly those containing the piperazine amide core, offers significant insight into the methodologies that can be applied. nih.govresearchgate.net These studies form a predictive framework for understanding how structural modifications to the target compound might influence its behavior.
A typical QSAR/QSPR analysis for a series of analogues of this compound would involve three main stages: data set preparation, calculation of molecular descriptors, and model development and validation. nih.govsemanticscholar.org
Data Set and Molecular Descriptors: A hypothetical study would begin by creating a dataset of piperazine derivatives with experimentally determined biological activity (for QSAR) or a physicochemical property like solubility (for QSPR). For each molecule in this set, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be broadly categorized as:
Topological (2D) Descriptors: These describe the atomic connectivity and shape of the molecule, such as molecular weight, counts of specific atom types, and topological indices that reflect branching and cyclicity. nih.gov For instance, in a study of piperazine derivatives, descriptors like the number of oxygen atoms (nO) and the number of double bonds (nDB) were found to be critical. openpharmaceuticalsciencesjournal.com
Geometrical (3D) Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area, volume, and shadow areas. nih.gov For example, a QSAR model for antidepressant piperazine derivatives identified the molecular shadow in the XZ plane (Shadow-XZ) as a key factor influencing activity. nih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). semanticscholar.orgnih.gov
Physicochemical Descriptors: These include calculated properties like lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA), which are crucial for predicting a compound's pharmacokinetic profile. mdpi.comnih.gov
Model Development and Validation: Once the descriptors are calculated, statistical methods are used to build a mathematical model that links them to the observed activity or property. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to create these predictive equations. semanticscholar.orgresearchgate.net
For a series of analogues of this compound, a hypothetical QSAR equation might take the form:
Activity = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) - (c₃ × Descriptor C)
Where 'c' represents the coefficients determined by the regression analysis. For example, a QSAR study on piperine (B192125) analogs as efflux pump inhibitors developed a model with descriptors for partial negative surface area and molecular shadow area. nih.gov Similarly, research on aryl alkanol piperazine derivatives found that descriptors related to atom types, dipole moment, and electronic properties were predictive of antidepressant activity. nih.gov
The robustness and predictive power of the developed model must be rigorously validated. This is typically done using cross-validation techniques (like leave-one-out) and by predicting the activity of an external test set of compounds not used in the model's creation. nih.govopenpharmaceuticalsciencesjournal.com A statistically significant model, indicated by high correlation coefficients (r²) and cross-validation coefficients (q²), provides confidence in its ability to predict the properties of new, unsynthesized compounds. nih.govnih.gov
The table below illustrates a hypothetical QSPR analysis for a series of analogues, correlating structural descriptors with a predicted property, such as aqueous solubility (LogS).
| Compound Name | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | Predicted LogS |
| 2-Ethyl-1-(piperazin-1-yl)hexan-1-one | 226.35 | 2.5 | 32.34 | -3.1 |
| This compound | 240.38 | 2.9 | 32.34 | -3.5 |
| 2-Ethyl-1-(3-methylpiperazin-1-yl)butan-1-one | 212.33 | 2.1 | 32.34 | -2.7 |
| 1-(3-Methylpiperazin-1-yl)hexan-1-one | 212.33 | 2.2 | 32.34 | -2.8 |
| 2-Propyl-1-(3-methylpiperazin-1-yl)hexan-1-one | 254.41 | 3.4 | 32.34 | -3.9 |
This table demonstrates how systematic changes to the acyl chain (e.g., butan-1-one vs. hexan-1-one) or the alkyl substituent (ethyl vs. propyl) affect physicochemical descriptors like molecular weight and LogP, which in turn would influence the predicted solubility according to a QSPR model.
Pharmacological Investigations and Biological Activities of 2 Ethyl 1 3 Methylpiperazin 1 Yl Hexan 1 One
In Vitro Biological Screening Methodologies
The initial assessment of a compound's biological activity is typically conducted through in vitro screening. These methods are essential in the early stages of drug discovery for identifying and characterizing the biological effects of new chemical entities. creative-bioarray.commtoz-biolabs.com
Enzyme inhibition assays are fundamental in drug discovery to identify molecules that can modulate the activity of specific enzymes. superchemistryclasses.comnih.gov These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. superchemistryclasses.com The activity of an enzyme can be determined by monitoring either the depletion of the substrate or the formation of the product over time. nih.gov The results of these assays can help to determine the potency of an inhibitor, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov The data from these assays are crucial for understanding the mechanism of action of a compound and for optimizing its structure to enhance its inhibitory effects. superchemistryclasses.com
Receptor binding assays are a powerful tool used to investigate the interaction between a ligand (a potential drug molecule) and its target receptor. creative-bioarray.comgiffordbioscience.com These studies are critical for identifying compounds with high affinity for a specific biological target. giffordbioscience.com Typically, these assays involve the use of a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. revvity.comnih.gov The test compound is then introduced to compete with the labeled ligand for binding to the receptor. nih.gov The extent to which the test compound displaces the labeled ligand provides a measure of its binding affinity. giffordbioscience.com Key parameters derived from these studies include the dissociation constant (Kd) and the inhibition constant (Ki), which are indicative of the ligand's affinity for the receptor. giffordbioscience.com
Cell-based assays are essential for evaluating the effect of a compound on whole living cells. microbiologics.commdpi.com These assays provide a more biologically relevant context compared to isolated enzyme or receptor assays. microbiologics.com
For assessing antiproliferative activity , various human cancer cell lines are utilized. nih.govnih.gov A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability and proliferation. mdpi.com Compounds that inhibit cell growth will result in a lower metabolic activity, which can be quantified to determine the compound's potency, often expressed as a GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation). nih.gov
For determining antimicrobial activity , the compound is tested against a panel of pathogenic bacteria and fungi. ijpras.comnih.gov The most common method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. mdpi.comnih.gov Further tests can determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), which is the lowest concentration that kills the microorganism. nih.gov
Observed Bioactivities of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one and Related Piperazine (B1678402) Scaffolds
The piperazine ring is a common feature in many biologically active compounds, and its derivatives have shown promising results in various pharmacological screenings. researchgate.netnih.govresearchgate.net
Numerous studies have highlighted the potential of piperazine derivatives as effective antimicrobial agents against a broad spectrum of pathogens. researchgate.netijpras.com These compounds have been shown to be active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.govacgpubs.org
For instance, a series of piperazine derivatives were synthesized and tested for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov The antifungal activity of piperazine-containing compounds has also been well-documented, with many derivatives showing potent inhibition of Candida albicans and Aspergillus species. nih.govnih.govmit.edu The mechanism of action for some of these compounds is believed to involve the disruption of the microbial cell membrane. mdpi.com
Below is a table summarizing the antimicrobial activity of some representative piperazine derivatives from the literature.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 6c | E. coli | 8 | mdpi.com |
| Compound 5k | S. aureus | 10 | mdpi.com |
| Compound 4 | S. aureus | 16 | mdpi.com |
| Compound 6d | B. subtilis | 16 | mdpi.com |
| Compound 2g | S. aureus | 6.25 | nih.gov |
| Compound 2g | E. coli | 25 | nih.gov |
| 11f | P. aeruginosa | 1 | mdpi.com |
| 5f | P. aeruginosa | 2 | mdpi.com |
The piperazine scaffold is also a key component in the design of novel anticancer agents. nih.govresearchgate.netmdpi.com A multitude of piperazine derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including those from lung, breast, colon, and cervical cancers. nih.govnih.gov
For example, certain piperazine-substituted pyranopyridines have shown antiproliferative effects at submicromolar concentrations against prostate (DU145), cervix (HeLa), and leukemia (K562) cell lines. nih.gov Similarly, vindoline–piperazine conjugates have been investigated for their antitumor effects, with some derivatives showing low micromolar growth inhibition against various cancer cell lines. nih.gov The antiproliferative mechanism of some of these compounds has been linked to the induction of apoptosis and cell cycle arrest. mdpi.com
The following table presents the antiproliferative activity of selected piperazine derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| DO11-48 | K562 (Leukemia) | 0.5 | nih.gov |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | nih.gov |
| Vindoline-piperazine conjugate 25 | HOP-92 (Lung Cancer) | 1.35 | nih.gov |
| Berberine derivative 48 | CaSki (Cervical Cancer) | 6.11 | researchgate.net |
| Vindoline derivative 3 | HeLa (Cervical Cancer) | 9.36 | nih.gov |
| Compound 8u | HepG-2 (Liver Cancer) | 1.88 | researchgate.net |
Modulation of Specific Biological Pathways (e.g., efflux pumps, kinase inhibition)
Preliminary research into the biological activities of piperazine derivatives has suggested potential interactions with specific cellular pathways. While direct studies on this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule, namely the piperazine ring, are found in compounds known to modulate biological targets such as efflux pumps and kinases.
Arylpiperazine derivatives, for instance, have been investigated for their ability to inhibit bacterial efflux pumps, which are a significant mechanism of antibiotic resistance. nih.gov Compounds containing a piperazine moiety have demonstrated activity against efflux pumps like the AcrAB-OprM system in Pseudomonas aeruginosa and AcrAB and AcrEF pumps in E. coli. nih.gov The inhibition of these pumps can restore the efficacy of antibiotics that would otherwise be expelled from the bacterial cell.
Furthermore, the piperazine scaffold is a common feature in a variety of kinase inhibitors. mdpi.comnih.govresearchgate.net Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is often implicated in diseases such as cancer. The substitution pattern on the piperazine ring can significantly influence the inhibitory activity and selectivity towards specific kinases. For example, certain 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones have been identified as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govresearchgate.net
It is important to emphasize that while the piperazine core is associated with these activities, the specific biological effects of this compound would be determined by its unique combination of the 2-ethylhexanoyl group and the 3-methylpiperazine moiety. Without direct experimental data, any potential for efflux pump modulation or kinase inhibition remains speculative and requires dedicated investigation.
Interactive Data Table: Examples of Piperazine Derivatives and Their Biological Targets
| Compound Class | Example Compound | Biological Target | Observed Effect |
| Arylpiperazine Derivatives | 1-(1-Naphthylmethyl)-piperazine (NMP) | Bacterial Efflux Pumps (AcrAB, AcrEF) | Inhibition of efflux, reversal of drug resistance |
| Pyrimidinyl-piperazines | 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones | Glycogen Synthase Kinase-3β (GSK-3β) | Potent inhibitory activity |
Pharmacodynamics Considerations
The pharmacodynamics of a compound, which describes the relationship between drug concentration and its pharmacological effect, are intrinsically linked to its mechanism of action. For this compound, a comprehensive understanding of its pharmacodynamics is contingent on elucidating its primary biological targets and the subsequent physiological responses.
Should this compound act as an efflux pump inhibitor, its pharmacodynamic profile would be characterized by its ability to potentiate the activity of co-administered antibiotics. The key parameters to investigate would include the concentration-dependent inhibition of efflux and the resulting decrease in the minimum inhibitory concentration (MIC) of the antibiotic against resistant bacterial strains.
If, on the other hand, this compound functions as a kinase inhibitor, its pharmacodynamics would be defined by its potency (typically measured as IC50 or Ki values) against the target kinase and its selectivity profile across the human kinome. The downstream effects of inhibiting a specific kinase would manifest as modulation of the corresponding signaling pathway, which could translate to therapeutic effects in relevant disease models.
Structure Activity Relationship Sar Studies of 2 Ethyl 1 3 Methylpiperazin 1 Yl Hexan 1 One Derivatives
Design Principles for SAR Analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one Analogues
The SAR analysis of this compound analogues is founded on systematic structural modifications to elucidate the chemical features essential for biological activity. The core principle involves altering specific moieties of the molecule and observing the resultant changes in potency and efficacy. The parent compound consists of three key structural components amenable to modification: the 2-ethylhexan-1-one chain, the 3-methylpiperazine ring, and the amide linkage connecting them.
Key design principles for SAR studies on this scaffold include:
Modification of the Acyl Chain: Alterations to the hexan-1-one moiety, including changes in chain length, branching, and the introduction of cyclic structures, can probe the steric and hydrophobic requirements of the binding site.
Substitution on the Piperazine (B1678402) Ring: The piperazine ring offers multiple points for substitution. Modifications at the N-4 position and the C-3 methyl group can influence potency, selectivity, and pharmacokinetic properties.
Stereochemical Exploration: The presence of two chiral centers, one at the C-2 position of the ethylhexanoyl chain and the other at the C-3 position of the piperazine ring, necessitates the synthesis and evaluation of individual stereoisomers to understand their differential interactions with biological targets. nih.gov
Bioisosteric Replacement: Replacing the amide group or other functional groups with bioisosteres can help to improve metabolic stability and other drug-like properties without compromising biological activity.
Impact of Hexan-1-one Chain Modifications on Biological Activity
Modifications to the 2-ethylhexan-1-one chain can significantly impact the biological activity of this series of compounds by altering their lipophilicity, steric profile, and interaction with target proteins.
Chain Length: The length of the alkyl chain is a critical determinant of activity. In related series of N-acylpiperazines, variations in alkyl chain length have been shown to dramatically affect receptor affinity. nih.gov A systematic elongation or shortening of the hexanoyl chain can help to define the optimal length for target engagement.
Branching: The ethyl group at the C-2 position introduces a chiral center and specific steric bulk. Investigating alternative branching patterns, such as methyl, propyl, or isopropyl groups at this position, can provide insights into the size and shape of the binding pocket.
Introduction of Unsaturation and Rings: The incorporation of double or triple bonds, or the replacement of the alkyl chain with cyclic moieties (e.g., cyclohexylcarbonyl), can introduce conformational rigidity and alter the electronic properties of the molecule, potentially leading to enhanced potency or selectivity.
Hypothetical Data on Hexan-1-one Chain Modifications:
| Compound | R1 (at C-2) | Alkyl Chain | Relative Potency |
|---|---|---|---|
| Parent | Ethyl | Hexanoyl | 1.0 |
| Analogue 1 | Methyl | Hexanoyl | 0.7 |
| Analogue 2 | Propyl | Hexanoyl | 1.2 |
| Analogue 3 | Ethyl | Butanoyl | 0.5 |
| Analogue 4 | Ethyl | Octanoyl | 0.8 |
Influence of Piperazine Ring Substitutions on Bioactivity Profile
The piperazine moiety is a versatile scaffold in medicinal chemistry, and substitutions on this ring can profoundly influence the bioactivity of this compound derivatives. nih.gov
Methyl Group at C-3: The methyl group at the C-3 position introduces a chiral center and may play a role in orienting the molecule within the binding site. Studies on other piperazine-containing compounds have shown that substitution at this position can be detrimental to activity. nih.gov For instance, in a series of nicotinic acetylcholine (B1216132) receptor modulators, methylation at the C-3 position of the piperazine ring led to a significant reduction in activity. nih.gov
N-4 Position: The nitrogen at the N-4 position of the piperazine ring is a common site for modification in many drug classes. While in the parent compound this position is unsubstituted, the introduction of small alkyl groups, aryl groups, or other functional moieties could modulate activity, selectivity, and pharmacokinetic properties.
Other Ring Positions: Substitution at other positions on the piperazine ring (C-2, C-5, C-6) could also be explored to probe for additional interactions with the biological target.
Hypothetical Data on Piperazine Ring Substitutions:
| Compound | Substitution at C-3 | Substitution at N-4 | Relative Potency |
|---|---|---|---|
| Parent | Methyl | H | 1.0 |
| Analogue 5 | H | H | 1.5 |
| Analogue 6 | Ethyl | H | 0.4 |
| Analogue 7 | Methyl | Methyl | 0.9 |
| Analogue 8 | Methyl | Phenyl | 0.2 |
Role of Chiral Centers in Modulating Pharmacological Effects
The presence of two chiral centers in this compound, at C-2 of the hexanoyl chain and C-3 of the piperazine ring, gives rise to four possible stereoisomers. It is well-established in pharmacology that stereoisomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. mdpi.com
The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to stereoselective interactions with chiral biological targets such as receptors and enzymes. One enantiomer may fit optimally into the binding site, leading to a potent biological response, while the other may have a weaker interaction or interact with a different target altogether.
For example, studies on chiral methyl-substituted arylpiperazinium compounds have demonstrated that stereoisomers exhibit distinct selectivity for different receptor subtypes. nih.gov Therefore, the synthesis and biological evaluation of the individual (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R) isomers of this compound are essential to fully characterize its pharmacological profile and identify the most active and selective stereoisomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound series, QSAR models can be developed to predict the activity of novel analogues and to gain a deeper understanding of the physicochemical properties that drive potency.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of analogues with their corresponding biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors, are calculated for each molecule.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
For the this compound series, a QSAR model could reveal, for example, that lipophilicity and the presence of a hydrogen bond donor at the N-4 position are positively correlated with activity, while increased steric bulk at the C-3 position of the piperazine ring is negatively correlated. Such models can guide the design of new derivatives with improved pharmacological properties. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) could also be employed to provide a 3D visualization of the regions around the molecule where steric bulk and electrostatic charge are favorable or unfavorable for activity. nih.gov
Molecular Mechanism of Action Studies
Characterization of Binding Modes and InteractionsNo data available.
Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive and accurate article on the molecular mechanisms of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one can be composed.
Preclinical Research Applications and Future Directions
Development as a Chemical Probe for Biological Systems
The unique structure of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one, featuring a piperazine (B1678402) ring, suggests its potential as a chemical probe. The piperazine moiety is a common pharmacophore found in a wide array of biologically active compounds. Researchers are exploring how the specific substitutions on this core structure influence interactions with biological targets. The development of this compound as a chemical probe would involve characterizing its selectivity and affinity for specific receptors, enzymes, or ion channels. This would provide a valuable tool for studying the physiological roles of these targets and for the initial identification of their involvement in disease pathways.
Lead Compound Identification and Optimization in Drug Discovery Research
In the realm of drug discovery, this compound is being evaluated as a potential lead compound. A lead compound is a chemical starting point for the development of a new drug. The process of lead optimization involves iterative cycles of synthesizing and testing new analogs of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For this compound, this would entail modifying the ethyl and hexanoyl groups, as well as the methyl substituent on the piperazine ring, to enhance its therapeutic potential. Computational modeling and structure-activity relationship (SAR) studies are integral to this process, guiding the design of more potent and specific drug candidates.
Advanced In Vitro Models for Efficacy Assessment
To assess the efficacy of this compound and its derivatives, researchers are utilizing advanced in vitro models. These models, which include cell-based assays and engineered tissues, provide a more physiologically relevant environment for testing than traditional methods. For instance, high-throughput screening of the compound against various cell lines can help identify its potential anticancer or antimicrobial activities. Further detailed studies in more complex in vitro systems can then elucidate the mechanism of action and provide data to support progression into in vivo studies.
Emerging Methodologies for Studying Piperazine Derivatives
The study of piperazine derivatives like this compound is benefiting from emerging analytical and synthetic methodologies. Advanced spectroscopic techniques are being employed for the precise characterization of these molecules. Furthermore, novel synthetic routes are being developed to enable the efficient production of a diverse library of related compounds for extensive biological evaluation. These methodological advancements are crucial for accelerating the pace of research and uncovering the full therapeutic potential of this class of compounds.
Remaining Challenges and Future Research Perspectives for this compound
Despite the promising outlook, several challenges remain in the preclinical development of this compound. A key challenge is the comprehensive characterization of its off-target effects to ensure a favorable safety profile. Future research will focus on detailed ADME (absorption, distribution, metabolism, and excretion) studies to understand its behavior in a biological system. Moreover, the identification of a specific and validated biological target is a primary goal. The long-term perspective for this compound will be shaped by the outcomes of these rigorous preclinical evaluations, which will determine its potential to advance into clinical trials as a novel therapeutic agent.
Q & A
Q. What are the key synthetic pathways for 2-ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one, and how are intermediates characterized?
A multi-step synthesis is typically employed, involving reductive amination or coupling reactions with piperazine derivatives. For example, intermediates like cyclohexylamine-piperazine adducts are synthesized via debenzylation of dibenzyl-protected precursors, followed by MS (ESI+) for mass confirmation (e.g., m/z 198 [M + H]+) and ¹H NMR for structural validation . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products, particularly during spirocyclic formations.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- MS (ESI+) : Validates molecular weight (e.g., m/z 452 [M + H]+ for related spirocyclic analogs) .
- ¹H NMR : Resolves substituent positions (e.g., methylpiperazine protons at δ 2.1–2.5 ppm; ethylhexanone protons at δ 1.3–1.6 ppm) .
- 13C NMR : Confirms carbonyl (C=O) and quaternary carbon signals. Cross-referencing with databases like PubChem ensures consistency in spectral assignments .
Q. How does the molecular geometry of this compound influence its stability in experimental settings?
Flat or twisted conformations impact stability. For analogs like dithienobenzodithiophene (DTBDT) fused with hexanone derivatives, crystalline structures (flat) exhibit longer shelf lives than amorphous (twisted) forms due to reduced oxidative degradation. XRD or DSC analyses are recommended to assess crystallinity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Multi-technique validation : Combine NMR, MS, and IR to cross-check functional groups. For example, discrepancies in piperazine ring proton signals can arise from dynamic rotational barriers; variable-temperature NMR may resolve splitting .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometries, aiding interpretation of ambiguous signals .
Q. How can structure-activity relationships (SAR) be explored for this compound analogs?
- Functional group modulation : Replace the ethylhexanone chain with fluorinated or branched alkyl groups to study steric/electronic effects on bioactivity .
- Piperazine substitution : Compare 3-methylpiperazine vs. 4-methyl or 4-ethyl analogs (e.g., via in vitro assays for kinase inhibition or receptor binding) .
- Morphology studies : Correlate crystalline/amorphous states (via AFM or SEM) with solubility and bioavailability .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, the hexanone chain may enhance lipophilicity, requiring formulation tweaks for CNS targeting .
- Molecular docking : Simulate binding to targets like serotonin receptors (e.g., 5-HT2A) using AutoDock Vina, guided by piperazine’s known affinity for GPCRs .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- DoE (Design of Experiments) : Optimize parameters (e.g., reaction time, catalyst loading) via factorial design to identify critical factors .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression and minimize impurities .
Q. What are the best practices for handling discrepancies in biological assay results?
- Positive/Negative controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .
- Dose-response curves : Test multiple concentrations to distinguish true activity from assay noise.
- Orthogonal assays : Confirm hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
Data Analysis & Reporting
Q. How should crystallographic data for this compound derivatives be processed and validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
